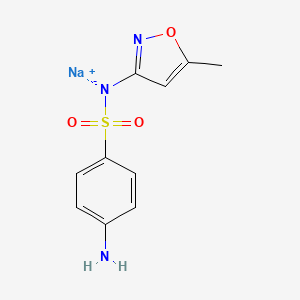

Sulfamethoxazole sodium

Übersicht

Beschreibung

Sulfamethoxazol-Natrium: ist ein Sulfonamid-Antibiotikum, das häufig in Kombination mit Trimethoprim zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird. Es ist besonders wirksam gegen Infektionen der Harnwege, der Atemwege und des Magen-Darm-Trakts . Sulfamethoxazol-Natrium wirkt durch Hemmung der Synthese von Folsäure in Bakterien, die für deren Wachstum und Vermehrung unerlässlich ist .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Sulfamethoxazol-Natrium wird aus Sulfamethoxazol durch einen Salifizierungsprozess synthetisiert. Der Prozess beinhaltet die Reaktion von Sulfamethoxazol mit einer Base, wie z. B. Natriumhydroxid, unter kryogenen Bedingungen. Diese Methode gewährleistet eine vollständige Salifizierung und verbessert die Löslichkeit des Endprodukts .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sulfamethoxazol-Natrium beinhaltet das Auflösen von Sulfamethoxazol in einer Natriumhydroxid-Lösung, gefolgt von einer temperaturgesteuerten Rückflussreaktion. Diese Methode stellt eine vollständige Reaktion und hohe Reinheit des Endprodukts sicher .

Chemische Reaktionsanalyse

Reaktionstypen: Sulfamethoxazol-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Sulfamethoxazol-Natrium oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Sulfamethoxazol-Natrium in seine entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Sulfonamid-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfamethoxazole sodium undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Sulfamethoxazole sodium is indicated for a variety of bacterial infections, including:

- Urinary Tract Infections (UTIs) : Particularly effective against pathogens such as Escherichia coli.

- Respiratory Infections : Used for treating acute exacerbations of chronic bronchitis and otitis media.

- Gastrointestinal Infections : Effective against enteritis caused by Shigella and prophylaxis for traveler's diarrhea.

- Pneumocystis jirovecii Pneumonia : Both treatment and prophylaxis in immunocompromised patients .

Data Table: Indications and Dosage

| Infection Type | Indication Level | Typical Dosage |

|---|---|---|

| Urinary Tract Infections | FDA Approved | 800 mg sulfamethoxazole + 160 mg trimethoprim every 12 hours |

| Acute Otitis Media | FDA Approved | Varies based on age and weight |

| Pneumocystis jirovecii Pneumonia | FDA Approved | 75-100 mg/kg sulfamethoxazole per day |

| Traveler's Diarrhea | FDA Approved | 800 mg sulfamethoxazole + 160 mg trimethoprim every 12 hours for 5 days |

| Skin and Soft Tissue Infections | Non-FDA Approved | Varies based on infection severity |

Case Study 1: Hyponatremia Induced by Trimethoprim-Sulfamethoxazole

A significant case involved an elderly female patient who developed severe hyponatremia during treatment with trimethoprim-sulfamethoxazole for pneumonia. Initial serum sodium levels were recorded at 130-134 mEq/L, which dropped to 112-114 mEq/L after five days of therapy. Despite interventions, her sodium levels remained critically low until treatment was adjusted .

Case Study 2: Efficacy in Skin and Soft Tissue Infections

A systematic review analyzed the efficacy of sulfamethoxazole-trimethoprim in treating skin and soft tissue infections (SSTIs). Out of 196 studies reviewed, 15 were selected for detailed analysis. The results showed that sulfamethoxazole-trimethoprim was effective against infections caused by Staphylococcus aureus, including methicillin-resistant strains. The findings support its use as a first-line treatment for conditions like impetigo and cellulitis without the need for additional beta-lactam agents .

Wirkmechanismus

Sulfamethoxazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of dihydrofolic acid from para-aminobenzoic acid. This inhibition prevents the formation of folic acid, which is essential for bacterial DNA synthesis and replication . The molecular target of this compound is the bacterial enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Sulfisoxazol: Ein Sulfonamid-Antibiotikum mit einem breiteren Wirkungsspektrum im Vergleich zu Sulfamethoxazol-Natrium.

Sulfamethizol: Ein Sulfonamid-Antibiotikum mit einer kürzeren Halbwertszeit und unterschiedlichen klinischen Anwendungen.

Eindeutigkeit: Sulfamethoxazol-Natrium ist einzigartig in seiner Kombination mit Trimethoprim, die eine synergistische Wirkung bietet, indem zwei aufeinanderfolgende Schritte im Folsäure-Syntheseweg gehemmt werden. Diese Kombination reduziert die Wahrscheinlichkeit von bakterieller Resistenz und erhöht die Gesamtwirksamkeit der Behandlung .

Biologische Aktivität

Sulfamethoxazole sodium is a sulfonamide antibiotic widely used in clinical settings, often in combination with trimethoprim (TMP) to enhance its antibacterial efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical implications, and toxicity profiles based on diverse research findings.

Sulfamethoxazole exerts its antibacterial effect primarily through the inhibition of dihydropteroate synthase , an enzyme critical for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), sulfamethoxazole competitively inhibits the conversion of PABA to dihydrofolate, ultimately leading to a reduction in the synthesis of tetrahydrofolate, purines, and DNA in bacteria. This results in a bacteriostatic effect , effectively halting bacterial growth without directly killing the bacteria .

Pharmacokinetics

Absorption and Distribution:

- Sulfamethoxazole is rapidly absorbed after oral administration, with a bioavailability of 85-90% .

- The time to maximum concentration () is approximately 1-4 hours , with peak plasma concentrations ranging from 57.4 to 68.0 μg/mL .

Volume of Distribution:

- The volume of distribution is about 13 L , indicating extensive tissue distribution. It can penetrate various body fluids such as sputum, vaginal fluid, and breast milk .

Protein Binding and Metabolism:

- Approximately 70% of sulfamethoxazole binds to plasma proteins, mainly albumin.

- Metabolism occurs primarily through acetylation and oxidation processes, with metabolites generally lacking antimicrobial activity .

Clinical Implications

This compound is commonly prescribed for various infections, including urinary tract infections (UTIs), respiratory tract infections, and certain types of pneumonia. However, its use is associated with several clinical considerations:

Electrolyte Imbalances

-

Hyponatremia:

- Several case studies have documented instances of severe hyponatremia associated with sulfamethoxazole therapy. For example, a case involving an elderly patient showed a decline in serum sodium levels to as low as 110 mEq/L after initiation of treatment . Management included intravenous saline and sodium chloride supplementation.

- Hyperkalemia:

Aquatic Toxicity

Research has indicated that sulfamethoxazole exhibits biological toxicity in aquatic ecosystems. A study on adult zebrafish revealed that exposure to sulfamethoxazole concentrations up to 24 mg/L resulted in notable changes in antioxidant enzyme activity and immune responses. Specifically:

- Antioxidant enzyme activities (e.g., SOD, GSH-Px) decreased with increasing concentrations.

- Histopathological changes were observed in liver tissue, including increased vacuolar cells and nuclear abnormalities .

Thyroid Disruption

Sulfamethoxazole has also been classified as a potential disruptor of thyroid function based on studies assessing various chemicals' impacts on thyroid activity. This raises concerns regarding its environmental persistence and effects on non-target organisms .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting sulfamethoxazole sodium in environmental water samples, and what are their limitations?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity (detection limits <10 ng/L) and specificity. However, matrix effects from organic matter can interfere with quantification, necessitating solid-phase extraction (SPE) for sample cleanup. Researchers should also analyze metabolites (e.g., N4-acetyl-sulfamethoxazole) to fully assess environmental persistence .

Q. How can researchers assess the purity and stability of this compound in laboratory-prepared solutions?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 265 nm is standard. Stability studies should include accelerated degradation tests under varying pH (3–9), temperature (25–60°C), and light exposure. Sodium phosphate buffers (pH 7.4) are recommended for simulating physiological conditions. Degradation products must be identified using mass spectrometry .

Q. What experimental approaches are used to evaluate this compound’s binding affinity to serum albumin?

- Methodology : Equilibrium dialysis or ultrafiltration coupled with UV-Vis spectroscopy quantifies unbound drug fractions. Basic protocols involve incubating sulfamethoxazole with bovine serum albumin (BSA) at physiological pH (7.4) and temperature (37°C). Data interpretation requires Scatchard plots to estimate association constants (e.g., k₁ ≈ 29×10⁶ M⁻¹ for high-affinity sites) .

Q. What are the key considerations for designing in vitro studies on this compound’s antimicrobial efficacy?

- Methodology : Use standardized bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution assays per CLSI guidelines. Account for pH-dependent solubility: this compound is more soluble in alkaline conditions. Synergistic effects with trimethoprim (1:5 ratio) should be tested using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s binding parameters across different experimental conditions?

- Methodology : Perform sensitivity analyses using nonlinear regression models to account for variables like pH, ionic strength, and competing ligands (e.g., fatty acids). Advanced techniques like fluorescence quenching or isothermal titration calorimetry (ITC) provide complementary data on binding thermodynamics. Cross-validate results with molecular docking simulations to identify key amino acid residues in albumin .

Q. What statistical frameworks are appropriate for meta-analyses of this compound’s clinical efficacy in diverse populations?

- Methodology : Follow COSMOS-E guidelines for systematic reviews of observational studies. Use random-effects models to pool odds ratios (ORs) for treatment outcomes, adjusting for covariates like renal function and genetic polymorphisms (e.g., CYP2C9 variants). Stratify analyses by study design (cohort vs. case-control) and assess heterogeneity via I² statistics. Dose-response meta-analyses require individual patient data (IPD) to model nonlinear effects .

Q. How should researchers design clinical trials to investigate this compound-induced methemoglobinemia in vulnerable populations?

- Methodology : Employ adaptive trial designs with predefined stopping rules for adverse events (AEs). Prioritize pediatric or G6PD-deficient cohorts, using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with methemoglobin levels. Incorporate pulse oximetry and co-oximetry for real-time monitoring. Retrospective analysis of EHR data can identify risk factors (e.g., concurrent nitric oxide therapy) .

Q. What methodologies are effective for quantifying this compound’s interaction with co-administered drugs (e.g., diclofenac) in vitro?

- Methodology : Competitive binding assays using fluorescence displacement (e.g., warfarin as a probe for Sudlow site I on albumin). Synchrotron radiation circular dichroism (SRCD) can detect conformational changes in albumin. For pharmacokinetic interactions, use hepatic microsomes to assess CYP450 inhibition (e.g., CYP2C8/9) via LC-MS/MS metabolite profiling .

Q. How can researchers address gaps in understanding this compound’s environmental transformation pathways?

- Methodology : Employ stable isotope-labeled sulfamethoxazole (¹³C/¹⁵N) in microcosm studies to track degradation products. Use high-resolution mass spectrometry (HRMS) and NMR to characterize novel metabolites. Combine with qPCR to assess microbial gene expression (e.g., sul1, sul2) in biofilms exposed to sub-inhibitory concentrations .

Q. Methodological Notes

- Data Triangulation : Cross-reference in vitro, in vivo, and computational data to validate mechanisms (e.g., protein binding vs. clinical PK) .

- Confounding Variables : In environmental studies, control for wastewater treatment plant (WWTP) discharge patterns and seasonal hydrological changes .

- Ethical Compliance : For clinical studies, ensure protocols align with EMA/FDA guidelines for vulnerable populations, including informed consent frameworks .

Eigenschaften

CAS-Nummer |

4563-84-2 |

|---|---|

Molekularformel |

C10H11N3NaO3S |

Molekulargewicht |

276.27 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |

InChI |

InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |

InChI-Schlüssel |

CFNQJJGJKVHAME-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Kanonische SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Key on ui other cas no. |

4563-84-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.